molecular formula C11H9FN4O3 B1400496 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine CAS No. 884339-69-9

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine

Cat. No.: B1400496
CAS No.: 884339-69-9
M. Wt: 264.21 g/mol
InChI Key: CIZQBFOSWFQZTN-UHFFFAOYSA-N
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Description

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an amino group, a fluorophenoxy group, and a nitro group, making it a versatile molecule for chemical synthesis and research.

Scientific Research Applications

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine has several applications in scientific research:

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed or inhaled, and may cause eye irritation . It is recommended to handle this compound with appropriate protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine typically involves multiple steps, including nitration, reduction, and substitution reactions. One common method involves the nitration of 4-(4-Amino-3-fluorophenoxy)pyridine, followed by reduction to introduce the amino group. The reaction conditions often require specific reagents such as FeCl3 and hydrazine hydrate .

Industrial Production Methods

For industrial production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of inorganic bases to replace more hazardous reagents like potassium t-butoxide, and crystallization methods for product separation .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include FeCl3, hydrazine hydrate, and various inorganic bases. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amino-substituted derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit kinase activity, leading to downstream effects on cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O3/c12-7-5-6(1-2-8(7)13)19-9-3-4-15-11(14)10(9)16(17)18/h1-5H,13H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZQBFOSWFQZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C(=NC=C2)N)[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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